3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione
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Overview
Description
3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione, also known as 3-AE-1,6-Thd, is a versatile thiol-containing molecule widely used in a variety of scientific research applications. It is a small, water-soluble molecule that can be synthesized in a straightforward manner and is particularly useful for its ability to act as a nucleophile and as a reducing agent. This molecule has many potential applications in biochemistry, biotechnology, and drug discovery research.
Scientific Research Applications
Flexibility in Enzyme Binding
- Study: "Flexibility of liver alcohol dehydrogenase in stereoselective binding of 3-butylthiolane 1-oxides" (Cho, Ramaswamy & Plapp, 1997).
- Findings: Thiolane 1-oxides, analogs of carbonyl substrates, bind to the alcohol dehydrogenase-NADH complex. The study explores how different stereoisomers of these compounds, including similar structures to 3-(2-Aminoethyl)-1lambda
6-thiolane-1,1-dione, interact with enzymes, demonstrating the flexibility of amino acid side chains in accommodating these molecules (Cho, Ramaswamy & Plapp, 1997).
Application in Tissue Engineering
- Study: "A Route to Aliphatic Poly(ester)s with Thiol Pendant Groups: From Monomer Design to Editable Porous Scaffolds" (Fuoco, Finne‐Wistrand & Pappalardo, 2016).
- Findings: This research highlights the use of lactide-type monomers possessing pendant thiol-protected groups for creating functionalized aliphatic copolyesters. These materials, which can be further modified, have significant applications in tissue engineering, demonstrating the utility of compounds like 3-(2-Aminoethyl)-1lambda
6-thiolane-1,1-dione in biomedical applications (Fuoco, Finne‐Wistrand & Pappalardo, 2016).
Chemical Synthesis and Biological Evaluation
- Study: "Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione" (Giles, Prakash & Ramseshu, 2007).
- Findings: This paper focuses on synthesizing compounds related to 3-(2-Aminoethyl)-1lambda
6-thiolane-1,1-dione, assessing their potential in pharmacological applications. The synthesized compounds demonstrated moderate anticoagulant, analgesic, anti-inflammatory, and anticancer activities (Giles, Prakash & Ramseshu, 2007).
Photoreactions in Organic Chemistry
- Study: "Diversity in the Base-induced Photoreactions of Thiolane-2,4-dione and Derivatives" (Saito & Sato, 1979).
- Findings: The study explores the photoreactions of thiolane-2,4-dione, a compound structurally related to 3-(2-Aminoethyl)-1lambda
6-thiolane-1,1-dione. It focuses on reductive ring cleavage and novel rearrangements of the carbon skeleton, which are crucial for understanding the chemical behavior and potential applications of such compounds in organic synthesis (Saito & Sato, 1979).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as tryptamine, have been found to interact with various receptors in the brain .
Mode of Action
Amines, which this compound is a derivative of, are known to replace one, two, or all three hydrogen atoms in ammonia with hydrocarbon groups . This interaction could potentially result in changes in the target cells or molecules.
Biochemical Pathways
It’s worth noting that similar compounds, such as tryptamine, have been found to activate trace amine-associated receptors expressed in the mammalian brain, and regulate the activity of dopaminergic, serotonergic, and glutamatergic systems .
Pharmacokinetics
Similar compounds, such as triethylenetetramine, are known to be soluble in polar solvents .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It’s worth noting that similar compounds, such as triethylenetetramine, are known to be colorless oily liquids, but older samples assume a yellowish color due to impurities resulting from air-oxidation .
properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDUHWBQZJDLJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276784 |
Source
|
Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
790594-67-1 |
Source
|
Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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